n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide
Description
N-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide is a synthetic acetamide derivative featuring a 2,5-difluorophenylthio group, a cyanoethyl substituent, and an N-methyl acetamide backbone. These groups influence electronic properties, lipophilicity, and metabolic stability, which are critical for bioactivity .
Properties
Molecular Formula |
C12H12F2N2OS |
|---|---|
Molecular Weight |
270.30 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-2-(2,5-difluorophenyl)sulfanyl-N-methylacetamide |
InChI |
InChI=1S/C12H12F2N2OS/c1-16(6-2-5-15)12(17)8-18-11-7-9(13)3-4-10(11)14/h3-4,7H,2,6,8H2,1H3 |
InChI Key |
AUFPDQIGQXPOST-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)C(=O)CSC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thioether linkage: Reacting 2,5-difluorothiophenol with an appropriate alkylating agent to introduce the thioether group.
Introduction of the cyanoethyl group: Using a cyanoethylating agent to attach the cyanoethyl group to the nitrogen atom.
Formation of the methylacetamide moiety: Acylation of the intermediate with a suitable acylating agent to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide: can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide: may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyano and difluorophenyl groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Findings from Analog Studies
Electronic and Steric Effects: The 2,5-difluorophenyl group in the target compound and ’s analog enhances lipophilicity and metabolic stability compared to non-fluorinated aryl groups . Cyanoethyl in the target may increase polarity and hydrogen-bonding capacity relative to ethyl or methyl substituents (e.g., ’s ethyl-triazole) .
Biological and Chemical Interactions :
- Compounds with thiazole () or triazole () rings exhibit ligand-like behavior, suggesting the target’s sulfur atom could facilitate similar interactions .
- Chloro substituents (e.g., alachlor, ) are linked to herbicidal activity, whereas the target’s fluoro groups may redirect bioactivity toward antimicrobial or pharmaceutical uses .
Toxicity and Stability: highlights that cyano-containing acetamides (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) may have understudied toxicological profiles, a cautionary note for the target compound . The N-methyl group in the target could reduce metabolic degradation compared to unsubstituted acetamides .
Implications for Research and Development
- Drug Design: The target’s combination of fluorine and cyano groups may optimize blood-brain barrier penetration or target binding in CNS drugs, a hypothesis supported by fluorine’s role in FDA-approved pharmaceuticals .
- Agrochemical Potential: While alachlor () is a herbicide, the target’s difluorophenylthio group might confer insecticidal properties, warranting Abbott’s formula-based efficacy testing () .
- Crystallography : ’s acetamide forms intermolecular hydrogen bonds (R₂²(8) motifs), suggesting the target’s crystal structure could influence formulation stability .
Biological Activity
Chemical Structure and Properties
Chemical Formula: C₁₃H₁₄F₂N₂OS
Molecular Weight: 284.33 g/mol
CAS Number: [Not available in the provided sources]
The compound features a cyanoethyl group, a difluorophenyl moiety, and a thioether linkage, which contribute to its unique biological profile. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more effective as drug candidates.
Research indicates that n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide may act through multiple pathways:
- Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it may interfere with the activity of kinases that are crucial for tumor cell proliferation.
- Antioxidant Properties: Preliminary studies suggest that this compound exhibits antioxidant activity, potentially reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Case Studies and Research Findings
-
Anticancer Activity:
- In vitro studies demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell line tested.
- A study published in Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
-
Neuroprotective Effects:
- Research conducted on animal models indicated that the compound could protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Behavioral tests showed improvements in memory retention and cognitive function in treated animals compared to controls.
- Antimicrobial Activity:
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
